PCTR1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H47N3O9S |

|---|---|

Molekulargewicht |

649.8 g/mol |

IUPAC-Name |

(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid |

InChI |

InChI=1S/C32H47N3O9S/c1-2-3-14-17-26(36)27(18-15-12-10-8-6-4-5-7-9-11-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3,5-8,10-15,18,24-27,36H,2,4,9,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t24-,25-,26-,27+/m0/s1 |

InChI-Schlüssel |

RYALZZFZNGJXAF-BQBCQESNSA-N |

Isomerische SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Kanonische SMILES |

CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Structure of Protectin Conjugate in Tissue Regeneration 1 (PCTR1): A Specialized Pro-Resolving Lipid Mediator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin Conjugate in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) that plays a critical role in the resolution of inflammation and tissue repair.[1][2] Contrary to proteinaceous factors, this compound is a lipid mediator, a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4] Its discovery has unveiled a novel class of bioactive molecules with potent anti-inflammatory and pro-resolving functions.[5][6] This guide provides a detailed overview of the chemical structure of this compound, its biosynthesis, and the experimental methodologies used for its characterization.

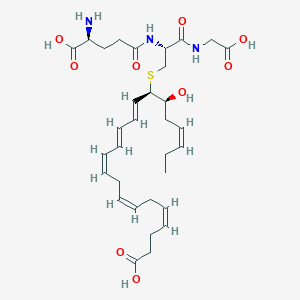

Chemical Structure of this compound

This compound is a complex fatty acid derivative with the full chemical name 16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid .[1][7] Its structure is characterized by a 22-carbon docosahexaenoic acid backbone, which is modified with a hydroxyl group and a glutathione conjugate. The precise stereochemistry of these modifications is crucial for its biological activity.[4]

The key structural features include:

-

A 22-carbon polyunsaturated fatty acid chain derived from DHA.

-

A hydroxyl group (-OH) at the 17th carbon position with S stereochemistry (17S).

-

A glutathione (GSH) molecule attached at the 16th carbon position via a thioether linkage with R stereochemistry (16R).

-

A series of six double bonds at specific positions and configurations (4Z, 7Z, 10Z, 12E, 14E, 19Z), which define the overall shape of the molecule.

Quantitative Biological Activities of this compound

This compound exhibits potent and diverse biological activities at nanomolar concentrations. The following table summarizes key quantitative data from functional assays.

| Biological Effect | Cell Type/Model System | Effective Concentration | Reference |

| Increased monocyte and macrophage migration | Human primary leukocytes | 0.001 to 10.0 nmol/L | [1] |

| Enhanced macrophage phagocytosis of E. coli | Human macrophages | Not specified | [1] |

| Enhanced macrophage efferocytosis of apoptotic PMNs | Human macrophages | Not specified | [1] |

| Decreased prostaglandin E2 (PGE2) production | In vivo (mouse model) | Not specified | [5] |

| Decreased prostaglandin D2 (PGD2) production | In vivo (mouse model) | Not specified | [5] |

| Accelerated tissue regeneration | Planaria | Not specified | [1] |

| Enhanced human keratinocyte migration | Human keratinocytes | 10 nM | [5] |

Experimental Protocols for Structural Elucidation and Quantification

The identification and structural characterization of this compound were primarily achieved through a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Lipid Mediator Lipidomics:

This technique is the cornerstone for identifying and quantifying lipid mediators like this compound from biological samples.

-

Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are collected and immediately placed in two volumes of methanol to quench enzymatic activity and precipitate proteins. Deuterium-labeled internal standards (e.g., d8-5S-HETE) are added to the samples for accurate quantification.

-

Solid-Phase Extraction: The samples are then subjected to solid-phase extraction to isolate and concentrate the lipid mediators from the complex biological matrix.

-

Liquid Chromatography (LC): The extracted lipids are separated based on their physicochemical properties using a reversed-phase liquid chromatography column. A gradient of mobile phases is used to elute the different lipid species at distinct retention times.

-

Tandem Mass Spectrometry (MS/MS): The eluting molecules are ionized, typically using electrospray ionization (ESI), and introduced into a mass spectrometer. The mass spectrometer first selects the parent ion corresponding to the mass of this compound. This parent ion is then fragmented, and the masses of the resulting fragment ions are measured. The specific fragmentation pattern, or MS/MS spectrum, serves as a molecular fingerprint for the unambiguous identification of this compound. The complete stereochemistry was confirmed by matching the properties of the biologically derived molecule with a synthetically produced standard.[1]

Biosynthesis of this compound

This compound is biosynthesized from DHA through a series of enzymatic steps. The pathway involves the formation of an epoxide intermediate, followed by the conjugation of glutathione.

Caption: Biosynthetic pathway of this compound from DHA and its subsequent metabolism.

Conclusion

This compound is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its unique chemical structure, elucidated through advanced mass spectrometry techniques, is fundamental to its biological function. Understanding the structure and biosynthesis of this compound provides a basis for the development of novel therapeutic strategies for a range of inflammatory diseases.

References

- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation. | Semantic Scholar [semanticscholar.org]

- 7. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

PCTR1 Mechanism of Action in Inflammation: A Technical Guide

Executive Summary

Protectin Conjugate in Tissue Regeneration 1 (PCTR1) is an endogenous, peptide-conjugated Specialized Pro-Resolving Mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a pivotal role in the active resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection. Unlike traditional anti-inflammatory agents that broadly suppress the immune response, this compound orchestrates a sophisticated program of resolution by modulating leukocyte trafficking, enhancing pathogen clearance, downregulating pro-inflammatory mediators, and promoting tissue repair. This document provides an in-depth technical overview of the biosynthesis, core mechanisms of action, and signaling pathways of this compound, supported by quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.

Introduction to this compound and Inflammation Resolution

Inflammation is a fundamental host-protective response to infection or injury. While essential for eliminating pathogens and initiating healing, uncontrolled or unresolved inflammation can lead to chronic diseases and tissue damage. The resolution of inflammation is now understood to be an active, highly regulated process, not merely a passive decay of inflammatory signals.[1] This process is orchestrated by SPMs, a superclass of lipid mediators that include resolvins, maresins, lipoxins, and protectins.[2]

This compound is a recently identified member of the protectin family, distinguished by its conjugation to the tripeptide glutathione.[3][4] It is produced by immune cells, particularly M2 macrophages, and is abundant in lymphatic tissues.[3][5] this compound exhibits potent pro-resolving and tissue regenerative actions, making it a key mediator in the transition from active inflammation to healing and a molecule of significant therapeutic interest.[5][6]

Biosynthesis of this compound

The production of this compound is an enzymatically controlled process initiated from DHA. The pathway highlights a specialized metabolic route that is notably active in pro-resolving M2 macrophages.

-

Initiation by 15-Lipoxygenase (15-LOX): DHA is first converted by 15-LOX (or 12/15-LOX in mice) to 17S-hydro(peroxy)-docosahexaenoic acid (17S-H(p)DHA).[7]

-

Epoxide Formation: 17S-H(p)DHA undergoes enzymatic epoxidation to form a key intermediate, 16S,17S-epoxy-protectin.[5][7]

-

Glutathione Conjugation: This epoxide intermediate is then conjugated with glutathione, likely via a glutathione S-transferase, to form the final this compound structure (16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid).[2][5]

M2 macrophages, which are central to inflammation resolution and tissue repair, show significantly higher production of this compound compared to their pro-inflammatory M1 counterparts.[1][5] This is linked to the upregulation of 15-LOX in the M2 phenotype, positioning this compound as a key effector molecule of these pro-resolving cells.[5]

Core Pro-Resolving Mechanisms of Action

This compound exerts its effects through a multi-pronged mechanism that actively promotes the cessation of inflammation and the restoration of tissue function.

Modulation of Leukocyte Trafficking

A hallmark of acute inflammation is the rapid infiltration of neutrophils (polymorphonuclear leukocytes, PMNs) to the site of injury. This compound actively curtails this influx, a critical step for preventing further tissue damage. Concurrently, it promotes the recruitment of monocytes and macrophages, which are essential for cleanup and repair.[5]

-

Inhibition of Neutrophil Infiltration: this compound decreases the infiltration of PMNs into inflamed tissues.[1][5] It directly inhibits PMN chemotaxis and adhesion, key steps in their recruitment from the bloodstream.[5]

-

Promotion of Monocyte/Macrophage Recruitment: this compound is a potent agonist for monocytes and macrophages, promoting their migration to the inflammatory site in a dose-dependent manner.[1][4][5] This action is crucial for the subsequent clearance of pathogens and cellular debris.

Enhancement of Phagocytosis and Pathogen Clearance

Beyond recruiting macrophages, this compound enhances their functional capacity. It stimulates the phagocytosis of invading pathogens and the efferocytosis (clearance of apoptotic cells, including spent neutrophils), which are defining events in successful resolution.[1][5][6] This leads to more efficient bacterial clearance and prevents the secondary necrosis of apoptotic cells that could perpetuate inflammation.[5][6]

Regulation of Inflammatory Mediators

This compound actively counter-regulates the production of inflammation-initiating molecules.

-

Lipid Mediators: It significantly reduces the levels of pro-inflammatory eicosanoids, including prostaglandins and thromboxanes, which are key drivers of vasodilation, edema, and pain.[5][8]

-

Cytokines and Chemokines: this compound decreases the production of several pro-inflammatory cytokines and chemokines by human macrophages, such as TNF-α, IL-8, and IL-12(p40).[5] In the context of viral infections, it has been shown to reduce IFN-γ and IL-13.[2][7][9]

| Mediator Class | Mediator | Percentage Reduction (%) | Reference |

| Prostaglandins | Prostaglandin E₂ (PGE₂) | 48% | [5][8] |

| Prostaglandin D₂ (PGD₂) | 64% | [5][8] | |

| Prostaglandin F₂α (PGF₂α) | 38% | [5][8] | |

| Thromboxanes | Thromboxane B₂ (TXB₂) | 40% | [5][8] |

| Cytokines | TNF-α, IL-8, IL-12(p40) | Significantly decreased | [5] |

Promotion of Host Defense and Tissue Repair

This compound's actions extend beyond dampening inflammation to actively promoting host defense and tissue regeneration.

-

Antimicrobial Peptide Production: In viral pneumonia models, this compound increases the expression of Cathelicidin Anti-Microbial Peptide (Camp), an important component of the innate immune defense.[2][9]

-

Antiviral Responses: this compound enhances the expression of interferon-lambda (IFNλ) in airway epithelial cells, a key cytokine in mucosal antiviral defense.[2][9]

-

Tissue Regeneration: this compound has demonstrated direct tissue regenerative properties, accelerating wound closure in skin injury models and promoting regeneration in planaria.[1][5][6] This is partly mediated by its ability to enhance the migration of human keratinocytes.[6]

Signaling Pathways

The precise receptor and signaling cascade for this compound is an area of active investigation. Evidence points towards G-protein coupled receptors (GPCRs) as the primary targets for protectins.

-

ALX/FPR2 Receptor: Studies using an LPS-induced inflammation model suggest that this compound exerts its protective effects, at least in part, through the Lipoxin A₄ Receptor (ALX/FPR2).[10] The effects of this compound were partially blocked by an ALX antagonist, linking this receptor to this compound's regulation of fatty acid metabolism enzymes (FADS1/2, ELOVL2) and subsequent reduction in arachidonic acid and PGE₂ levels.[10][11]

-

cAMP/PKA Pathway: In human keratinocytes, the pro-migratory action of this compound has been shown to be dependent on the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[8]

-

GPR37: While GPR37 has been identified as a receptor for the related protectin, Neuroprotectin D1 (NPD1/PD1), its role as a direct receptor for this compound has yet to be definitively established but remains a possibility given the structural similarities within the protectin family.[9][12][13][14]

Experimental Evidence and Methodologies

The pro-resolving functions of this compound have been characterized using a variety of robust in vivo and in vitro experimental models.

In Vivo Model: Murine Bacterial Peritonitis

This model is a cornerstone for studying the resolution of acute bacterial inflammation.

-

Protocol Summary: Self-resolving inflammation is initiated in mice via intraperitoneal injection of Escherichia coli (e.g., 1x10⁵ CFU). This compound (e.g., 1-100 ng) or a vehicle control is administered at the peak of inflammation (e.g., 12 hours post-infection). Peritoneal exudates are collected at various time points (e.g., 12, 24, 48 hours) for analysis.[5]

-

Key Analyses:

-

Cellular Composition: Leukocyte populations (neutrophils, macrophages) are identified and quantified using flow cytometry.[5]

-

Bacterial Clearance: Colony-forming units (CFU) are counted from exudates to determine the rate of bacterial clearance.[5]

-

Mediator Profiling: Lipid mediators (this compound, prostaglandins, etc.) and cytokines are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based metabololipidomics and multiplex assays, respectively.[5]

-

-

Major Findings: Administration of this compound at the peak of inflammation enhanced macrophage recruitment, decreased neutrophil infiltration, accelerated E. coli phagocytosis and clearance, and counter-regulated pro-inflammatory lipid mediators.[1][5]

In Vitro Assays

-

Leukocyte Migration Assays: The effect of this compound on human monocyte and neutrophil migration is typically assessed using a multi-well chemotaxis chamber (e.g., ChemoTx). Leukocytes are placed in the top chamber and migrate towards a chemoattractant (e.g., LTB₄ for neutrophils) in the bottom chamber, with or without pre-incubation with this compound (0.001 to 10.0 nmol/L). Migrated cells are then quantified.[1][5]

-

Phagocytosis and Efferocytosis Assays: Human macrophages are incubated with pH-sensitive fluorescently labeled bacteria (E. coli) or apoptotic human neutrophils. The uptake is then quantified by flow cytometry or fluorescence microscopy. This compound is added to assess its ability to enhance these processes.[5]

Summary and Future Directions

This compound is a potent, endogenously produced mediator that actively promotes the resolution of inflammation. Its mechanism of action is multifaceted, involving the suppression of neutrophil influx, promotion of macrophage recruitment and function, downregulation of pro-inflammatory signals, and stimulation of tissue repair. The data gathered from robust experimental models clearly define this compound as a central player in restoring tissue homeostasis.

Future research will focus on the definitive identification of all this compound receptors and the full elucidation of their downstream signaling pathways in different cell types. Further exploration of its role in chronic inflammatory diseases and its potential for translation into novel "resolution-based" therapeutics represents an exciting frontier in medicine. The development of stable this compound mimetics could offer a new class of drugs that promote healing without the liabilities of broad immunosuppression.

References

- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorates lipopolysaccharide-induced acute inflammation and multiple organ damage via regulation of linoleic acid metabolism by promoting FADS1/FASDS2/ELOV2 expression and reducing PLA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iasp-pain.org [iasp-pain.org]

- 13. Inflammation and Infection in Pain and the Role of GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the PCTR1 Biosynthesis Pathway from Docosahexaenoic Acid (DHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin Conjugates in Tissue Regeneration (PCTR) are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Among them, PCTR1 (16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid) has emerged as a potent bioactive lipid mediator with significant anti-inflammatory, pro-resolving, and tissue regenerative properties.[3] this compound is endogenously produced by immune cells, particularly M2 macrophages, and plays a crucial role in the resolution phase of inflammation and infection.[3][4] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, quantitative data, key experimental methodologies, and the signaling pathways involved, tailored for professionals in biomedical research and drug development.

The Core Biosynthetic Pathway of this compound from DHA

The biosynthesis of this compound is a multi-step enzymatic process that converts DHA into the final bioactive molecule. The pathway is initiated by lipoxygenation, followed by the formation of a critical epoxide intermediate, and culminates in a glutathione conjugation step.

-

Lipoxygenation of DHA: The pathway begins with the stereoselective oxygenation of DHA by a 15-lipoxygenase (15-LOX, or ALOX15) in humans or its murine homolog, 12/15-lipoxygenase.[5][6] This enzymatic reaction abstracts a hydrogen atom and inserts oxygen at the C-17 position, forming the intermediate 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[7]

-

Formation of the Epoxide Intermediate: The same lipoxygenase enzyme then acts on 17S-HpDHA, catalyzing a dehydration reaction.[7] This step converts the hydroperoxy group into a 16S,17S-epoxide, creating the pivotal intermediate known as 16S,17S-epoxy-protectin.[5][8]

-

Glutathione Conjugation: The final step involves the enzymatic conjugation of the 16S,17S-epoxide intermediate with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases, specifically leukotriene C4 synthase (LTC4S) and potentially glutathione S-transferase Mu 4 (GSTM4), to produce this compound.[1][5]

Downstream Metabolism of this compound

Following its synthesis, this compound can be further metabolized by peptidases into two related molecules, PCTR2 and PCTR3, through sequential cleavage of the glutathione moiety.[2]

-

This compound to PCTR2: The enzyme γ-glutamyl transpeptidase (GGT) removes the glutamyl residue from the glutathione conjugate of this compound, yielding PCTR2 (16-cysteinylglycinyl, 17-hydroxy-DHA).[1]

-

PCTR2 to PCTR3: A dipeptidase then cleaves the glycine residue from PCTR2 to form PCTR3 (16-cysteinyl, 17-hydroxy-DHA).[1]

Quantitative Data

The enzymes involved in the this compound pathway exhibit specific kinetics, and this compound itself demonstrates potent biological activity at very low concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | kcat/KM (s⁻¹μM⁻¹) | kcat (s⁻¹) | Notes | Reference |

|---|---|---|---|---|---|

| Human 15-LOX-1 (ALOX15) | DHA | 0.35 | - | Produces 17S-HpDHA. | [7][9] |

| Human 12-LOX (ALOX12) | DHA | 12 | - | More efficient at producing 17S-HpDHA in vitro. | [7][9] |

| Human 15-LOX-1 (ALOX15) | 17S-HpDHA | 0.75 | 1.8 | Catalyzes epoxide formation. |[7] |

Table 2: Biological Concentrations and Activity of this compound

| Parameter | Value | Context | Reference |

|---|---|---|---|

| Bioactive Concentration Range | 0.001–10.0 nM | Promotes human monocyte and macrophage migration. | [2] |

| In vivo Levels (Mouse) | ~15 pg/exudate | Peak levels at 24h in E. coli-induced peritonitis. | [3] |

| Effect on Phagocytosis | EC₅₀ ~ 1 nM | Increased human macrophage phagocytosis of E. coli. |[3] |

Experimental Protocols

The elucidation of the this compound pathway and its functions relies on a combination of in vivo models, cell culture techniques, and advanced analytical chemistry.

Protocol 1: In Vivo Model of E. coli-Induced Peritonitis

This model is used to study the endogenous production and function of this compound during an acute inflammatory response.

-

Induction: Male FVB/NJ mice (6-8 weeks old) are injected intraperitoneally (i.p.) with 10⁵ colony-forming units (CFU) of E. coli (serotype O6:K2:H1) in 500 μL of sterile saline.

-

Exudate Collection: At specific time points (e.g., 4, 12, 24, 48 hours), mice are euthanized. The peritoneal cavity is washed with 5 mL of ice-cold sterile saline.

-

Sample Processing: The peritoneal lavage fluid (exudate) is collected. An aliquot is used for cell counting and flow cytometry analysis to determine leukocyte populations (e.g., neutrophils, macrophages).

-

Lipid Extraction: The remaining exudate is immediately acidified to pH 3.5, and 2 volumes of ice-cold methanol are added. Deuterated internal standards (e.g., d8-5S-HETE, d4-LTB4) are added for quantification. The sample is then subjected to solid-phase extraction (SPE) using C18 cartridges to isolate lipid mediators.

Protocol 2: Human Macrophage Culture and Stimulation

This protocol is used to demonstrate this compound biosynthesis by specific human immune cell subtypes.

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Selection: Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

-

Macrophage Differentiation:

-

M1 Phenotype: Monocytes are cultured for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 100 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). On day 7, cells are polarized with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 48 hours.

-

M2 Phenotype: Monocytes are cultured as above but with 100 ng/mL of macrophage colony-stimulating factor (M-CSF). On day 7, cells are polarized with 20 ng/mL of interleukin-4 (IL-4) for 48 hours.

-

-

Biosynthesis Assay: Differentiated macrophages are washed and incubated with 10 μM DHA for 30 minutes. The supernatant is collected for lipid mediator analysis.

Protocol 3: Lipid Mediator Metabololipidomics by LC-MS/MS

This is the core analytical technique for identifying and quantifying this compound and other lipid mediators.

-

Chromatography: The extracted lipid sample is injected into a liquid chromatography system equipped with a C18 column. A reverse-phase gradient is used to separate the lipid mediators. A typical mobile phase consists of a gradient of methanol/water/acetic acid.

-

Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.

-

Identification and Quantification: this compound is identified based on two criteria:

-

Retention Time (RT): Matching the RT of a synthetic this compound standard.

-

MS/MS Fragmentation: Using a Multiple Reaction Monitoring (MRM) method. For this compound, the parent ion (Q1) has a mass-to-charge ratio (m/z) of 650, and a characteristic daughter ion (Q3) at m/z 231 is monitored.[3]

-

-

Data Analysis: Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the known amount of the deuterated internal standard.

Conclusion

The this compound biosynthesis pathway represents a key branch of the complex DHA metabolome, leading to the formation of a potent pro-resolving and tissue-protective mediator. Understanding the enzymatic steps, kinetics, and regulatory control of this pathway is critical for harnessing its therapeutic potential. The methodologies outlined here provide a robust framework for investigating this compound in various physiological and pathological contexts. For professionals in drug development, targeting the enzymes in this pathway or developing stable this compound analogs could offer novel therapeutic strategies for a wide range of inflammatory diseases, infectious conditions, and injuries where promoting resolution and repair is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | GGT transfers GSH to 16S,17S-epoxy-DHA to form this compound [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Resolving Mediator PCTR1: A Technical Guide to Receptor Identification and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the identification of the this compound receptor and delineates its principal signaling pathway. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate further research and therapeutic development in the field of resolution pharmacology.

This compound Receptor Identification

The biological effects of this compound are mediated through its interaction with a specific cell surface receptor. Extensive research has identified the ALX/FPR2 receptor as the primary receptor for this compound.[1][2][3][4] ALX/FPR2 is a G-protein coupled receptor (GPCR) also known to bind other pro-resolving mediators, including Lipoxin A4 and Annexin A1, highlighting its central role in orchestrating the resolution of inflammation.[1][2][3] The identification of ALX/FPR2 as the this compound receptor was established through functional assays demonstrating that this compound's effects can be blocked by ALX/FPR2 antagonists and are absent in cells lacking this receptor.[5]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Bioactivity of this compound

| Parameter | Cell Type | Assay | Value | Reference |

| Effective Concentration | Human Monocytes | Chemotaxis | 0.001 - 10.0 nmol/L | [6] |

| Effective Concentration | Human Macrophages | Chemotaxis | 0.001 - 10.0 nmol/L | [6] |

| Concentration for cAMP increase | Human Keratinocytes | cAMP Assay | 10 nmol/L | [7] |

Table 2: In Vivo Effects of this compound

| Model | Effect | Dosage | Reference |

| E. coli-induced peritonitis (mice) | Enhanced macrophage recruitment | 30 ng/mouse | [1] |

| E. coli-induced peritonitis (mice) | Decreased polymorphonuclear leukocyte infiltration | 30 ng/mouse | [1] |

| E. coli-induced peritonitis (mice) | Reduced prostaglandin E2 levels by 48% | 30 ng/mouse | [1] |

| E. coli-induced peritonitis (mice) | Reduced prostaglandin D2 levels by 64% | 30 ng/mouse | [1] |

| Full-thickness dorsal skin wounds (mice) | Accelerated wound closure | 100 ng/day | [7] |

Experimental Protocols

Lipid Mediator Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the identification and quantification of this compound from biological samples.

Objective: To extract and quantify this compound and other lipid mediators.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate)

-

Deuterated internal standards (e.g., d8-5S-HETE)

-

Methanol

-

Solid-phase extraction (SPE) C18 columns

-

Nitrogen gas stream

-

LC-MS/MS system (e.g., QTrap 5500)

Procedure:

-

Sample Preparation: To the biological sample, add two volumes of methanol containing deuterated internal standards (e.g., 500 pg of each).

-

Protein Precipitation: Incubate the sample at -20°C for 45 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 1200 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the column.

-

Wash the column with water to remove polar impurities.

-

Elute the lipid mediators with methanol.

-

-

Drying: Dry the eluted sample under a constant stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a methanol/water (50:50, v/v) solution.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform liquid chromatography to separate the lipid mediators.

-

Utilize tandem mass spectrometry for identification and quantification. This compound is identified by its specific retention time and MS-MS fragmentation pattern (parent ion m/z 650 and a characteristic daughter ion m/z 231).[1]

-

Macrophage Chemotaxis Assay

This protocol describes a method to assess the chemotactic effect of this compound on macrophages using a transwell system.

Objective: To determine the ability of this compound to induce macrophage migration.

Materials:

-

Transwell inserts (5 µm pore size)

-

24-well plates

-

Macrophage cell culture (e.g., primary bone marrow-derived macrophages or a macrophage cell line)

-

Serum-free cell culture medium

-

This compound

-

Chemoattractant (e.g., MCP-1 as a positive control)

-

Calcein-AM or similar fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture macrophages to the desired confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add serum-free medium containing different concentrations of this compound (e.g., 0.001 to 10 nmol/L). Include a negative control (medium alone) and a positive control (e.g., MCP-1).

-

Place the transwell inserts into the wells.

-

-

Cell Seeding: Add 100 µL of the macrophage suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migration:

-

Carefully remove the inserts from the wells.

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).

-

Alternatively, for a fluorescence-based assay, pre-label the cells with Calcein-AM before seeding. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis: Quantify the number of migrated cells for each condition. Express the results as the fold change in migration compared to the negative control.

cAMP Accumulation Assay

This protocol outlines a method to measure the intracellular accumulation of cyclic AMP (cAMP) in response to this compound stimulation.

Objective: To determine if this compound signaling involves the modulation of intracellular cAMP levels.

Materials:

-

Human keratinocytes or other relevant cell type

-

Cell culture plates

-

Serum-free basal medium

-

This compound

-

cAMP enzyme-linked immunosorbent assay (ELISA) kit

-

Plate reader

Procedure:

-

Cell Culture: Seed cells (e.g., human primary keratinocytes) in 6-well plates and grow to approximately 80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free basal medium and incubate for 18 hours.

-

Stimulation: Treat the cells with this compound (e.g., 10 nmol/L) for 15 minutes. Include an untreated control.

-

Cell Lysis: After stimulation, lyse the cells according to the protocol provided with the cAMP ELISA kit. This typically involves a freeze-thaw cycle.

-

Centrifugation: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

cAMP Measurement:

-

Collect the supernatants.

-

Perform the cAMP ELISA according to the manufacturer's instructions.

-

Measure the optical density at the appropriate wavelength (e.g., 410 nm) using a plate reader.

-

-

Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Express the results as the fold change in cAMP levels compared to the untreated control.[7]

This compound Signaling Pathway

This compound, upon binding to its receptor ALX/FPR2, initiates a downstream signaling cascade that ultimately leads to its pro-resolving effects. The primary pathway involves the activation of a G-protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[5] Activated CREB then translocates to the nucleus to regulate the transcription of genes involved in inflammation resolution.

Caption: this compound signaling through the ALX/FPR2 receptor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the identification and signaling of the this compound receptor.

References

- 1. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-181b Regulates ALX/FPR2 Receptor Expression and Proresolution Signaling in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The G-Protein–Coupled Receptor ALX/Fpr2 Regulates Adaptive Immune Responses in Mouse Submandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

PCTR1 in the Resolution of Bacterial Infections: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following infection or injury. Failure of this process can lead to chronic inflammation and tissue damage. Specialized Pro-resolving Mediators (SPMs) are a superfamily of lipid mediators that actively govern the resolution phase. Among these, Protectin Conjugate in Tissue Regeneration 1 (PCTR1), a novel cysteinyl-SPM derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of host responses to bacterial infections. This document provides a comprehensive technical overview of the core mechanisms, signaling pathways, and quantitative effects of this compound in resolving bacterial infections, supported by detailed experimental protocols and data visualizations.

Core Mechanisms of this compound in Bacterial Infection Resolution

This compound is a potent agonist for monocytes and macrophages, orchestrating key anti-inflammatory and pro-resolving processes during bacterial infection.[1][2][3] It is temporally regulated during self-resolving infections, with its levels increasing during the resolution phase.[1][4] this compound's actions are multifaceted, targeting multiple aspects of the host immune response to facilitate bacterial clearance and promote tissue repair.

Modulation of Leukocyte Trafficking and Function

A cardinal feature of this compound is its ability to control the cellular landscape of an inflamed tissue.

-

Decreased Neutrophil Infiltration : this compound actively limits the infiltration of polymorphonuclear leukocytes (PMNs), or neutrophils, into the site of infection.[1][2] This is critical for preventing excessive tissue damage caused by the prolonged presence and degranulation of neutrophils. The reduction in PMNs is consistent with this compound's ability to decrease levels of IL-8, a potent neutrophil chemoattractant.[1]

-

Enhanced Macrophage Recruitment : Concurrently, this compound promotes the recruitment of monocytes and macrophages.[1][2] When administered at the peak of inflammation in a murine peritonitis model, this compound led to a twofold increase in the total number of peritoneal macrophages.[1] This shift from a neutrophil-dominant to a macrophage-dominant environment is a hallmark of the transition from active inflammation to resolution.

-

Stimulation of Phagocytosis and Efferocytosis : this compound significantly enhances the phagocytic capacity of macrophages, leading to more efficient engulfment and clearance of bacteria such as Escherichia coli.[1][4] Beyond bacterial clearance, this compound also stimulates efferocytosis—the crucial process of clearing apoptotic neutrophils by macrophages.[1][5] This action not only removes dead cells but also prevents the release of their pro-inflammatory contents and triggers a pro-resolving phenotype in the engulfing macrophage.[6][7]

Regulation of Inflammatory Mediators

This compound actively suppresses the pro-inflammatory signaling environment by counter-regulating the production of inflammation-initiating lipid mediators and cytokines.

-

Suppression of Pro-inflammatory Eicosanoids : In E. coli infectious exudates, this compound administration significantly decreased levels of classical pro-inflammatory eicosanoids, including prostaglandins and thromboxane.[1]

-

Reduction of Pro-inflammatory Cytokines : this compound curtails the production of key pro-inflammatory cytokines by human monocytes and macrophages, including Tumor Necrosis Factor-α (TNF-α), IL-8, and IL-12(p40).[1]

This compound Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is endogenously synthesized from the omega-3 fatty acid DHA. The biosynthesis is a multi-step enzymatic process.[1][8] M2-polarized macrophages are a significant source of this compound.[1][4]

-

Lipoxygenation : The pathway is initiated by the lipoxygenation of DHA at the C17 position by a 15-lipoxygenase (15-LOX) enzyme, forming a 17S-hydroperoxy intermediate.[1][8]

-

Epoxidation : This intermediate is rapidly converted into a 16S,17S-epoxide intermediate.[1][8]

-

Conjugation : The final step involves the conjugation of the epoxide intermediate with glutathione (GSH), yielding this compound (16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid).[1]

This compound is also a precursor to PCTR2 and PCTR3 through sequential enzymatic cleavage of its peptide conjugate.[1][5]

Caption: Biosynthetic pathway of this compound from DHA.

This compound Signaling

While the specific receptor for this compound is still under full investigation, evidence suggests it functions through G protein-coupled receptors (GPCRs), potentially including the ALX/FPR2 receptor, to exert its pro-resolving effects.[4][9] In some cell types, such as keratinocytes, this compound signaling has been shown to be dependent on cyclic AMP (cAMP) and Protein Kinase A (PKA).[3][10] In immune cells, this signaling cascade culminates in enhanced pro-resolving functions.

Caption: Proposed signaling cascade for this compound in macrophages.

Quantitative Data on this compound's Effects

The biological actions of this compound have been quantified in various in vivo and in vitro models. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Immune Cell Populations and Function

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Macrophage Number | E. coli Peritonitis (Mouse) | 30 ng this compound i.p. | 2-fold increase in peritoneal macrophages by 48h | [1] |

| PMN Infiltration | E. coli Peritonitis (Mouse) | 30 ng this compound i.p. | 57% shortening in resolution interval (PMN clearance) | [1] |

| Monocyte/Macrophage Migration | Human Monocytes/Macrophages | 0.001 - 10.0 nmol/L this compound | Dose-dependent increase in migration |[1][2] |

Table 2: Effect of this compound on Bacterial Clearance

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Bacterial Clearance | E. coli Peritonitis (Mouse) | 30 ng this compound i.p. | Accelerated clearance of E. coli from exudates | [1] |

| Bacterial Load | S. aureus Infected Wounds (Mouse) | Topical this compound | Significant reduction in bacterial CFU at day 7 | [10] |

| Survival Rate | LPS-induced Inflammation (Mouse) | 50 ng this compound i.v. | Improved survival rate over 7 days |[3][11] |

Table 3: Effect of this compound on Inflammatory Mediators

| Mediator | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Prostaglandin E₂ (PGE₂) | E. coli Peritonitis (Mouse) | This compound (dose not specified) | 48% decrease | [1][3] |

| Prostaglandin D₂ (PGD₂) | E. coli Peritonitis (Mouse) | This compound (dose not specified) | 64% decrease | [1][3] |

| Prostaglandin F₂α (PGF₂α) | E. coli Peritonitis (Mouse) | This compound (dose not specified) | 38% decrease | [1][3] |

| Thromboxane B₂ (TXB₂) | E. coli Peritonitis (Mouse) | This compound (dose not specified) | 40% decrease | [1][3] |

| TNF-α, IL-8, IL-12(p40) | Human Macrophages | 1 nmol/L this compound | Decreased production following zymosan stimulation |[1] |

Key Experimental Protocols

Reproducing and building upon findings requires detailed methodologies. Below are protocols for key experiments used to characterize this compound's function.

In Vivo Murine Peritonitis Model

This model is used to assess the effects of this compound on inflammation resolution and bacterial clearance in vivo.

-

Animal Model : 8-10 week old male C57BL/6J mice are used.[3] All procedures must be approved by an Institutional Animal Care and Use Committee.[1]

-

Induction of Peritonitis : Mice are administered an intraperitoneal (i.p.) injection of E. coli (e.g., 10⁵ colony-forming units, CFU).[1]

-

Treatment : At the peak of inflammation (e.g., 12 hours post-infection), mice are treated with an i.p. injection of this compound (e.g., 30 ng in saline vehicle) or vehicle control.[1]

-

Sample Collection : At various time points (e.g., 24, 48 hours), mice are euthanized, and the peritoneal cavity is lavaged with sterile saline to collect inflammatory exudates.[1]

-

Analysis :

-

Cellular Analysis : Total and differential leukocyte counts (macrophages, neutrophils) are determined using flow cytometry or cytospin preparations.[1][10]

-

Bacterial Clearance : Exudate aliquots are serially diluted and plated on agar to determine bacterial CFU.[1]

-

Mediator Analysis : Exudates are processed for lipid mediator metabololipidomics via LC-MS/MS to quantify this compound, eicosanoids, and other SPMs.[1]

-

Caption: Experimental workflow for the E. coli-induced peritonitis model.

Lipid Mediator Metabololipidomics

This method uses Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound and other lipid mediators.

-

Sample Preparation : Biological samples (e.g., peritoneal exudates) are placed in two volumes of cold methanol containing deuterated internal standards (e.g., d8-5S-HETE) to stop enzymatic activity and allow for quantification.[1]

-

Solid-Phase Extraction (SPE) : Samples are acidified and subjected to C18 SPE to extract lipid mediators.[1]

-

LC-MS/MS Analysis : The extracted sample is suspended in a methanol/water mobile phase and injected into a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.[1]

-

Identification and Quantification : Mediators are identified based on their specific retention times and fragmentation patterns (MS/MS spectra) compared to synthetic authentic standards. Quantification is performed using multiple reaction monitoring (MRM) for specific parent ion-daughter ion transitions.[1][10]

In Vitro Macrophage Phagocytosis Assay

This assay quantifies the effect of this compound on the ability of macrophages to engulf bacteria.

-

Cell Culture : Human peripheral blood monocytes are isolated and differentiated into macrophages.[1]

-

Treatment : Macrophages are incubated with this compound (e.g., 1 nmol/L) or vehicle control for 15 minutes at 37°C.[1]

-

Incubation with Bacteria : pHrodo-labeled E. coli bioparticles are added to the macrophage cultures. The pHrodo dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagosome.

-

Quantification : The increase in fluorescence over time is measured using a plate reader or flow cytometer, providing a quantitative measure of phagocytic activity.

Conclusion and Future Directions

This compound is a potent, endogenously produced mediator that plays a pivotal role in the active resolution of bacterial infections. Its coordinated actions—suppressing neutrophil influx, promoting macrophage recruitment and function, and dampening pro-inflammatory signals—highlight its potential as a therapeutic agent. For drug development professionals, this compound and its stable analogs represent a novel "pro-resolution" approach to treating infectious-inflammatory conditions. Unlike traditional anti-inflammatory drugs that may compromise host defense, this compound simultaneously enhances bacterial clearance while controlling inflammation.

Future research should focus on elucidating the specific receptor(s) and downstream signaling pathways for this compound in various immune cells, exploring its efficacy in a broader range of bacterial infection models (including antibiotic-resistant strains), and developing stable synthetic agonists for clinical translation. Harnessing the power of endogenous resolution pathways via molecules like this compound offers a promising new frontier in the management of infectious diseases.

References

- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In situ neutrophil efferocytosis shapes T cell immunity to influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Protectin Conjugates in Tissue Regeneration: A Technical Guide

Introduction

The resolution of inflammation is no longer viewed as a passive decay of pro-inflammatory signals but as an active, highly orchestrated process. Central to this paradigm are Specialized Pro-resolving Mediators (SPMs), a superfamily of lipid mediators biosynthesized from polyunsaturated fatty acids.[1][2][3][4] Among these, the protectin family, derived from docosahexaenoic acid (DHA), has garnered significant attention for its potent anti-inflammatory and pro-resolving actions.[5][6] A pivotal advancement in this field was the discovery of peptide-conjugated protectins, termed Protectin Conjugates in Tissue Regeneration (PCTR). These molecules, including PCTR1, PCTR2, and PCTR3, are formed by the conjugation of a protectin intermediate with glutathione or its derivatives.[5][6][7][8] They represent a novel class of immunoresolvents that not only control inflammation but also possess potent tissue regenerative capabilities, making them promising therapeutic candidates for a range of inflammatory diseases and injuries.[5][7][9][10]

Biosynthesis of Protectin Conjugates

The generation of PCTRs is a multi-step enzymatic cascade initiated from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The pathway involves lipoxygenase and glutathione S-transferase enzymes, sharing intermediates with the biosynthesis of both protectin D1 (PD1) and cysteinyl leukotrienes.[11][12]

-

Initiation by 15-Lipoxygenase (15-LOX): DHA is first converted by 15-LOX to 17S-hydroperoxy-DHA (17S-HpDHA).[11]

-

Epoxide Formation: This intermediate is rapidly transformed into a 16S,17S-epoxy-protectin intermediate.[7][11][12] This epoxide is a critical branching point in the pathway.

-

Formation of this compound: The 16S,17S-epoxide undergoes conjugation with glutathione (GSH) in a reaction catalyzed by enzymes such as leukotriene C4 synthase (LTC4S) and glutathione S-transferase Mu 4 (GSTM4) to produce this compound (16R-glutathionyl, 17S-hydroxy-DHA).[11][12]

-

Conversion to PCTR2 and PCTR3: this compound is subsequently metabolized. The enzyme γ-glutamyl transferase (GGT) converts this compound to PCTR2 (cysteinylglycinyl-protectin). Further cleavage by dipeptidases yields PCTR3 (cysteinyl-protectin).[12] This sequential peptide cleavage mirrors the metabolic pathway of cysteinyl leukotrienes.

Signaling Pathways and Mechanism of Action

PCTRs exert their pro-resolving and regenerative effects by modulating immune cell functions and signaling pathways. This compound, in particular, has been shown to interact with specific receptors to initiate downstream signaling that promotes tissue repair and dampens inflammation.

-

Immune Cell Modulation: this compound is a potent agonist for monocytes and macrophages, enhancing their recruitment, phagocytosis of microbes, and efferocytosis of apoptotic cells.[5][6][7][13] Concurrently, it decreases the infiltration of polymorphonuclear leukocytes (PMNs) into the site of inflammation, a key step in the transition from inflammation to resolution.[6][7]

-

ALX/SIRT1/NF-κB Pathway: In models of sepsis-induced acute lung injury, this compound has been shown to protect the endothelial glycocalyx via the lipoxin A4 receptor (ALX/FPR2).[14] Activation of this receptor leads to the upregulation of Sirtuin 1 (SIRT1), which subsequently inhibits the pro-inflammatory transcription factor NF-κB. This cascade reduces the expression of inflammatory cytokines and enzymes that degrade the endothelial barrier.[14]

-

ALX/PI3K Pathway: Protectin DX (PDX), a stereoisomer of PD1, promotes epithelial wound repair and inhibits fibroblast proliferation partly through the ALX receptor and the Phosphoinositide 3-kinase (PI3K) signaling pathway.[15] This pathway is crucial for controlling cell proliferation and differentiation, highlighting a mechanism by which protectins can accelerate the closure of epithelial injuries.[15]

Quantitative Data on Protectin Bioactions

The pro-resolving and regenerative actions of protectins and their conjugates have been quantified in various preclinical models. These mediators are potent, often exerting significant biological effects in the nanomolar to picomolar range.

Table 1: Bioactions of this compound in Infectious Inflammation

| Biological Action | Effective Concentration/Dose | Model System | Key Outcome | Reference |

|---|---|---|---|---|

| Monocyte/Macrophage Migration | 0.001 - 10.0 nmol/L | Human Monocytes/Macrophages (in vitro) | Dose-dependent increase in cell migration. | [7][13] |

| Macrophage Efferocytosis | 1 - 100 nmol/L | Human Macrophages (in vitro) | Increased clearance of apoptotic neutrophils. | [7] |

| Reduction of PMN Infiltration | 10 ng/mouse | E. coli-induced Peritonitis (mouse) | Decreased PMN count in peritoneal exudate. | [7] |

| Enhancement of Macrophage Phagocytosis | 10 ng/mouse | E. coli-induced Peritonitis (mouse) | Increased bacterial clearance. | [7] |

| Tissue Regeneration | 100 nmol/L | Planaria (in vivo) | Accelerated tissue regeneration after injury. |[7] |

Table 2: Effects of Protectin D1 (NPD1) and Conjugates in Tissue Repair

| Treatment | Dose | Model System | Key Outcome | Quantitative Result | Reference |

|---|---|---|---|---|---|

| NPD1 | Topical | Corneal Lamellar Keratectomy (rabbit) | Increased subepithelial nerve area. | 3-fold increase vs. vehicle. | [16] |

| NPD1 | Topical | Corneal Lamellar Keratectomy (rabbit) | Reduced neutrophil infiltration (at 2 days). | 60% reduction vs. vehicle. | [16] |

| PEDF + DHA | Topical | Corneal Stromal Dissection (rabbit) | Increased corneal nerve area (at 2-4 wks). | 2.5-fold increase vs. control. | [17] |

| This compound | 100 ng/mouse (i.p.) | LPS-induced Sepsis (mouse) | Improved survival rate. | Significantly enhanced survival. | [14] |

| This compound | 100 ng/mouse (i.p.) | LPS-induced Sepsis (mouse) | Reduced inflammatory cytokines (TNF-α, IL-6). | Significant decrease in lung and serum levels. | [14] |

| NPD1-treated MΦs | N/A | Diabetic Skin Wound (mouse) | Reduced TNF-α levels in wounds. | 74% reduction vs. control. | [18] |

| NPD1-treated MΦs | N/A | Diabetic Skin Wound (mouse) | Increased IL-10 levels in wounds. | 243% increase vs. control. |[18] |

Experimental Protocols

The discovery and functional characterization of protectin conjugates rely on a combination of advanced analytical techniques and robust biological models.

Lipid Mediator Metabololipidomics: Identification and Quantification

This is the cornerstone technique for identifying and quantifying SPMs from biological samples.

-

Objective: To profile the lipid mediator landscape in resolving inflammatory exudates or tissues to identify and quantify PCTRs.

-

Methodology:

-

Sample Collection: Collect inflammatory exudates (e.g., from murine peritonitis), tissues, or cell culture supernatants at specific time points during an inflammatory response.

-

Solid-Phase Extraction (SPE): Extract lipids from the samples using C18 solid-phase extraction columns to concentrate the lipid mediators and remove interfering substances.

-

LC-MS/MS Analysis: Separate the extracted lipids using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

-

Identification: Identify PCTRs based on their specific retention time and a unique fragmentation pattern (MS/MS spectrum) compared to synthetic, stereochemically pure standards.

-

Quantification: Quantify the mediators using multiple reaction monitoring (MRM), where the mass spectrometer is set to detect specific parent ion-to-daughter ion transitions characteristic of each PCTR.[7][13]

-

In Vivo Model: Murine Peritonitis

This model is used to study the temporal production of SPMs during a self-resolving infection and to test the in vivo actions of exogenously administered mediators.

-

Objective: To determine the role of this compound during the resolution of bacterial infection.

-

Methodology:

-

Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with a controlled dose of E. coli (~10^5 CFU/mouse).

-

Exudate Collection: At various time points (e.g., 4, 12, 24, 48 hours), collect the peritoneal exudates by lavage.

-

Analysis:

-

Cell Trafficking: Determine the numbers of polymorphonuclear leukocytes (PMNs) and macrophages in the exudate using flow cytometry or microscopy.

-

Lipid Mediator Profiling: Use LC-MS/MS on the exudates to quantify levels of this compound and other lipid mediators over time.

-

-

Functional Assay: At the peak of inflammation (e.g., 12 hours), administer synthetic this compound (e.g., 10 ng/mouse, i.p.) and assess its impact on PMN infiltration, macrophage recruitment, and bacterial clearance at a later time point (e.g., 24 hours).[7]

-

In Vitro Assay: Macrophage Efferocytosis

This assay measures the ability of macrophages to clear apoptotic cells, a key function in resolving inflammation that can be modulated by PCTRs.

-

Objective: To quantify the effect of this compound on the efferocytic capacity of human macrophages.

-

Methodology:

-

Prepare Apoptotic Cells: Isolate human PMNs and induce apoptosis (e.g., by UV irradiation or incubation). Label the apoptotic PMNs with a fluorescent dye.

-

Macrophage Culture: Culture human monocyte-derived macrophages in a multi-well plate.

-

Treatment: Incubate the macrophages with varying concentrations of synthetic this compound (e.g., 0.1 to 100 nM) for a short period (e.g., 15 minutes at 37°C).

-

Co-incubation: Add the fluorescently labeled apoptotic PMNs to the macrophage culture (typically at a 3:1 PMN:macrophage ratio) and incubate for 60 minutes.

-

Quantification: Wash away non-engulfed PMNs. Measure the fluorescence of the macrophages using a fluorescence plate reader or flow cytometry. An increase in fluorescence indicates enhanced efferocytosis.[7]

-

Conclusion and Future Directions

The discovery of protectin conjugates in tissue regeneration has significantly advanced our understanding of how the body actively terminates inflammation and initiates repair. These molecules, which are enzymatically produced at the site of injury, possess a dual capacity to control excessive inflammation and stimulate regenerative processes.[7][9][10] The elucidation of their biosynthetic and signaling pathways provides a clear mechanistic basis for their potent bioactions.

The quantitative data from numerous preclinical studies underscore the therapeutic potential of PCTRs. Their ability to enhance bacterial clearance, promote the removal of cellular debris, and accelerate tissue and nerve regeneration at low doses highlights their promise.[6][7][14][16] This opens up new avenues for "resolution pharmacology"—a therapeutic strategy focused on activating the body's natural resolution pathways rather than simply blocking inflammatory signals. Future research will likely focus on identifying the specific receptors for each PCTR, further detailing their downstream signaling cascades, and developing stable synthetic analogs for clinical use in treating a wide array of conditions, from chronic wounds and neurodegenerative diseases to infectious and inflammatory disorders.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 5. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protectin DX promotes epithelial injury repair and inhibits fibroproliferation partly via ALX/PI3K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotectin D1 Restores Corneal Nerve Integrity and Function After Damage From Experimental Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotectin D1 synthesis and corneal nerve regeneration after experimental surgery and treatment with PEDF plus DHA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PCTR1 and its Role in Pro-Resolving Lipid Mediators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a pivotal role in the active resolution of inflammation, a process critical for host defense and the restoration of tissue homeostasis. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, and key biological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting the resolution of inflammation.

Introduction to this compound

This compound is an endogenous lipid mediator that actively promotes the resolution of inflammation.[1] Unlike anti-inflammatory agents that suppress the initiation of inflammation, pro-resolving mediators like this compound orchestrate the termination of the inflammatory response, facilitating the clearance of inflammatory cells and debris, and promoting tissue repair.[1][2] this compound is produced during the resolution phase of acute inflammation and has been identified in various biological systems, including in murine models of infectious inflammation and in human macrophages.[1][3]

Full Name: Protectin Conjugates in Tissue Regeneration 1[3] Chemical Structure: 16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid[3]

Biosynthesis of this compound

This compound is biosynthesized from DHA through a series of enzymatic steps primarily within leukocytes, particularly M2 macrophages.[1]

-

Lipoxygenation: The synthesis is initiated by the lipoxygenation of DHA at the carbon-17 position by a 15-lipoxygenase (15-LOX) type enzyme, forming a 17S-hydroperoxy intermediate.

-

Epoxidation: This intermediate is rapidly converted to a 16S,17S-epoxide.

-

Glutathione Conjugation: The epoxide intermediate is then conjugated with glutathione (GSH) to form this compound.[3]

This biosynthetic pathway highlights the importance of omega-3 fatty acid metabolism in the generation of potent bioactive mediators that control the inflammatory response.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-resolving effects through a receptor-mediated signaling cascade. While the specific receptor has not been definitively confirmed through direct binding studies, evidence suggests the involvement of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[2][4] This G-protein coupled receptor (GPCR) is a key receptor for many SPMs.

The proposed signaling pathway for this compound involves:

-

Receptor Binding: this compound is thought to bind to the FPR2/ALX receptor on the surface of immune cells, such as macrophages and monocytes.

-

G-Protein Activation: This binding event activates intracellular G-proteins.

-

Second Messenger Production: Activation of downstream signaling pathways leads to an increase in the second messenger cyclic adenosine monophosphate (cAMP).[5][6]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Gene Expression Changes: PKA activation can lead to the phosphorylation of transcription factors, such as cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation and its resolution.[5]

Key Biological Functions and Quantitative Data

This compound exhibits a range of potent pro-resolving and anti-inflammatory actions. The following tables summarize the key functions and available quantitative data.

Table 1: Effects of this compound on Immune Cell Functions

| Function | Cell Type | Effect | Concentration/Dose | Quantitative Data | Citation |

| Chemotaxis/Migration | Human Monocytes & Macrophages | Stimulation | 0.001 - 10.0 nmol/L | Dose-dependent increase in migration. | [1][3] |

| Phagocytosis | Murine Peritoneal Macrophages | Enhancement | 30 ng/mouse (in vivo) | Increased phagocytosis of E. coli. | [3] |

| Efferocytosis | Human Macrophages | Enhancement | Not specified | Increased clearance of apoptotic neutrophils. | [1] |

| Infiltration | Murine Polymorphonuclear Leukocytes (PMNs) | Reduction | 30 ng/mouse (in vivo) | Decreased infiltration in response to E. coli. | [3] |

Note: Specific EC50 values for these processes are not yet fully established in the literature.

Table 2: Effects of this compound on Inflammatory Mediators

| Mediator Class | Specific Mediator | Effect | Concentration/Dose | Quantitative Data | Citation |

| Prostaglandins | Prostaglandin E2 (PGE2) | Inhibition | Not specified | 48% reduction. | [7] |

| Prostaglandin D2 (PGD2) | Inhibition | Not specified | 64% reduction. | [7] | |

| Cytokines | Tumor Necrosis Factor-α (TNF-α) | Inhibition | 1 nmol/L | Significant reduction in zymosan-stimulated macrophages. | [1] |

| Interleukin-8 (IL-8) | Inhibition | 1 nmol/L | Significant reduction in zymosan-stimulated macrophages. | [1] | |

| Interleukin-12(p40) (IL-12p40) | Inhibition | 1 nmol/L | Significant reduction in zymosan-stimulated macrophages. | [1] |

Note: Specific IC50 values for the inhibition of these mediators are not yet fully established in the literature.

Detailed Experimental Protocols

In Vivo Model: E. coli-Induced Peritonitis in Mice

This model is used to study the pro-resolving effects of this compound in a self-resolving infection model.

Materials:

-

Escherichia coli (e.g., ATCC 25922)

-

Luria-Bertani (LB) broth

-

Sterile saline

-

This compound (synthetic)

-

6-8 week old male mice (e.g., FVB strain)

-

Phosphate-buffered saline (PBS)

-

Flow cytometry antibodies (e.g., anti-F4/80, anti-Ly6G, anti-CD11b)

Procedure:

-

Culture E. coli in LB broth to mid-log phase.

-

Wash the bacteria three times with sterile saline.

-

Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1 x 10^5 CFU/200 µL).

-

Inject 200 µL of the bacterial suspension intraperitoneally (i.p.) into each mouse.

-

At the peak of inflammation (e.g., 12 hours post-infection), administer this compound (e.g., 30 ng in sterile saline) or vehicle control (sterile saline) via i.p. injection.[3]

-

At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice and perform peritoneal lavage with 5 mL of cold PBS.

-

Collect the peritoneal lavage fluid and determine the total and differential leukocyte counts using a hemocytometer and flow cytometry.

-

For bacterial clearance assessment, plate serial dilutions of the lavage fluid on LB agar plates and count colony-forming units (CFU) after overnight incubation.

In Vitro Assay: Macrophage Phagocytosis

This assay measures the ability of macrophages to engulf bacteria, a key pro-resolving function enhanced by this compound.

Materials:

-

Primary human macrophages or a macrophage cell line (e.g., THP-1 differentiated with PMA)

-

E. coli labeled with a fluorescent dye (e.g., FITC)

-

This compound (synthetic)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Trypan blue

-

Flow cytometer or fluorescence microscope

Procedure:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Pre-treat the macrophages with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Add fluorescently labeled E. coli to the macrophage culture at a specific multiplicity of infection (MOI, e.g., 10:1).

-

Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.

-

Wash the cells with cold PBS to remove non-ingested bacteria.

-

Add trypan blue to quench the fluorescence of extracellular bacteria.

-

Analyze the percentage of fluorescent macrophages and the mean fluorescence intensity by flow cytometry or visualize and quantify using fluorescence microscopy.

In Vitro Assay: Monocyte Chemotaxis

This assay assesses the ability of this compound to stimulate the migration of monocytes towards a chemoattractant.

Materials:

-

Primary human monocytes

-

This compound (synthetic)

-

Chemoattractant (e.g., Monocyte Chemoattractant Protein-1, MCP-1)

-

Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size membrane)

-

Cell culture medium

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

Procedure:

-

Label monocytes with a fluorescent dye.

-

Pre-incubate the labeled monocytes with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Place the chemoattractant (e.g., MCP-1) in the lower chamber of the chemotaxis plate.

-

Add the this compound-treated or control monocytes to the upper chamber (the insert).

-

Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 90 minutes) to allow for migration.

-

After incubation, remove the non-migrated cells from the top of the insert.

-

Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

Lipid Mediator Profiling by LC-MS/MS

This method allows for the identification and quantification of this compound and other lipid mediators in biological samples.

Materials:

-

Biological sample (e.g., peritoneal lavage fluid, cell culture supernatant)

-

Deuterated internal standards for SPMs

-

Solid-phase extraction (SPE) C18 columns

-

Methanol, water, acetic acid (LC-MS grade)

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

Procedure:

-

Add deuterated internal standards to the biological sample.

-

Perform solid-phase extraction (SPE) using C18 columns to isolate the lipid mediators.

-

Elute the lipid mediators and evaporate the solvent.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid mediators using a C18 reverse-phase column with a methanol/water/acetic acid mobile phase gradient.

-

Detect and quantify the lipid mediators using multiple reaction monitoring (MRM) in negative ion mode, based on their specific precursor and product ion pairs and retention times compared to synthetic standards.

Conclusion and Future Directions

This compound is a potent pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its ability to enhance the natural resolution of inflammation without causing immunosuppression makes it an attractive candidate for drug development. The data and protocols presented in this guide provide a foundation for researchers and scientists to further investigate the biology of this compound and its role in health and disease.

Future research should focus on:

-

Definitively identifying the this compound receptor and elucidating the downstream signaling pathways in greater detail.

-

Determining the precise EC50 and IC50 values for the various biological activities of this compound.

-

Evaluating the therapeutic efficacy of this compound in a broader range of preclinical models of inflammatory diseases.

-